12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Brand Name: Vulcanchem
CAS No.: 1036435-35-4
VCID: VC2794975
InChI: InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2
SMILES: C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl
Molecular Formula: C15H17ClN2S
Molecular Weight: 292.8 g/mol

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

CAS No.: 1036435-35-4

Cat. No.: VC2794975

Molecular Formula: C15H17ClN2S

Molecular Weight: 292.8 g/mol

* For research use only. Not for human or veterinary use.

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene - 1036435-35-4

Specification

CAS No. 1036435-35-4
Molecular Formula C15H17ClN2S
Molecular Weight 292.8 g/mol
IUPAC Name 12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Standard InChI InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2
Standard InChI Key FXFLGIZZQMRRFB-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl
Canonical SMILES C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a heterocyclic compound characterized by its distinctive tricyclic architecture featuring a thia (sulfur-containing) ring and diaza (nitrogen-containing) rings. The compound's structure integrates a cyclohexyl substituent and a chlorine atom positioned at specific points within its framework. This arrangement contributes to its unique chemical properties and potential biological activity profiles.

The compound belongs to the broader family of heterocyclic compounds, a class widely recognized for their importance in medicinal chemistry and pharmaceutical development. Its complex structure can also be represented by the alternative IUPAC name 4-chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine, which more explicitly describes the arrangement of its ring systems .

Identification Parameters

The compound is precisely identified through various chemical identifiers as detailed in Table 1:

ParameterValue
CAS Number1036435-35-4
Molecular FormulaC₁₅H₁₇ClN₂S
Molecular Weight292.83 g/mol
IUPAC Name12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Alternative IUPAC Name4-chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine
InChIInChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2
InChIKeyFXFLGIZZQMRRFB-UHFFFAOYSA-N
SMILESC1CCC(CC1)c2nc3c(c4c(s3)CCC4)c(n2)Cl

Table 1: Chemical identifiers for 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for determining its potential applications in research and development. The molecule exhibits specific characteristics that influence its behavior under various conditions.

Physical Properties

The compound demonstrates several noteworthy physical properties that have been experimentally determined and computationally predicted:

PropertyValueMethod
Physical StateSolidExperimental
Flash Point181.7±22.9 °CPredicted
Boiling Point376.9±24.0 °C at 760 mmHgPredicted
Density1.3±0.1 g/cm³Predicted
Polarizability32.3±0.5 10⁻²⁴cm³Predicted
Vapor Pressure0.0±0.8 mmHg at 25°CPredicted
XLogP35.4Predicted

Table 2: Physical properties of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

The relatively high flash point and boiling point suggest substantial thermal stability, while the predicted XLogP3 value of 5.4 indicates significant lipophilicity, potentially influencing its membrane permeability and distribution in biological systems.

SupplierCatalogue NumberPurityPackaging OptionsStatus
VulcanchemVC2794975Not specifiedResearch quantitiesAvailable
Fluorochem10-F67121098%50mg, 250mg, 500mg, 1gDiscontinued
Sigma-Aldrich/EnamineENA321762236Not specified100mgAvailable ($244.40)
Chem PureNot specified91%Not specifiedAvailable
BioFountHCC315115-10mg97%10mgAvailable (¥532.00)

Table 3: Commercial availability of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

It is important to note that the availability status of this compound may change over time, and researchers should verify current availability with suppliers directly.

Related Compounds and Structural Analogs

The investigation of structural analogs provides valuable context for understanding potential properties and applications of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene.

Direct Structural Analogs

Several compounds share structural similarities with the target molecule:

  • 12-Chloro-7-thia-9,11-diazatricyclo(6.4.0.0,2,6)dodeca-1(12),2(6),8,10-tetraene (CAS: 300816-22-2)

    • Lacks the cyclohexyl substituent

    • Also known as 4-chloro-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine

  • N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide

    • Contains additional functional groups including an oxo group, propenyl group, and a sulfanylpropanamide moiety

These structural relationships may provide insights into potential synthetic pathways and structure-activity correlations.

Future Research Directions

Given the limited specific research on 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, several promising research avenues could be explored:

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